molecular formula C9H4Br2O2 B2682116 5,7-Dibromo-1-benzofuran-2-carbaldehyde CAS No. 23145-17-7

5,7-Dibromo-1-benzofuran-2-carbaldehyde

Cat. No.: B2682116
CAS No.: 23145-17-7
M. Wt: 303.937
InChI Key: JFVXVCJFPBOTLS-UHFFFAOYSA-N
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Description

5,7-Dibromo-1-benzofuran-2-carbaldehyde: is a chemical compound with the molecular formula C9H4Br2O2. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of two bromine atoms at positions 5 and 7 on the benzofuran ring and an aldehyde group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dibromo-1-benzofuran-2-carbaldehyde typically involves the bromination of 1-benzofuran-2-carbaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to achieve high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 5,7-dibromo-1-benzofuran-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: 5,7-dibromo-1-benzofuran-2-carboxylic acid.

    Reduction: 5,7-dibromo-1-benzofuran-2-methanol.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5,7-Dibromo-1-benzofuran-2-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical entities.

Biology and Medicine: Benzofuran derivatives, including this compound, have shown potential biological activities such as anti-tumor, antibacterial, and antiviral properties. Research is ongoing to explore its potential as a lead compound in drug discovery.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties.

Mechanism of Action

The mechanism of action of 5,7-dibromo-1-benzofuran-2-carbaldehyde is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets and pathways. The presence of bromine atoms and the aldehyde group may play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

    1-Benzofuran-2-carbaldehyde: Lacks the bromine atoms, making it less reactive in certain substitution reactions.

    5,7-Dibromo-1-benzofuran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    2-Benzofurancarboxaldehyde: Similar core structure but without the bromine atoms.

Uniqueness: 5,7-Dibromo-1-benzofuran-2-carbaldehyde is unique due to the presence of two bromine atoms and an aldehyde group, which confer distinct reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5,7-dibromo-1-benzofuran-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Br2O2/c10-6-1-5-2-7(4-12)13-9(5)8(11)3-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVXVCJFPBOTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(OC2=C(C=C1Br)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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